molecular formula C9H10N2O B1235857 7-Amino-3,4-dihydro-1H-quinolin-2-one CAS No. 22246-07-7

7-Amino-3,4-dihydro-1H-quinolin-2-one

Cat. No.: B1235857
CAS No.: 22246-07-7
M. Wt: 162.19 g/mol
InChI Key: KSQKSHQUEREEKM-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

7-Amino-3,4-dihydro-1H-quinolin-2-one plays a crucial role in biochemical reactions, particularly as an inhibitor of certain carbonic anhydrases. It has been found to effectively inhibit the cytosolic isoform hCA VII and the transmembrane isoforms hCA IX, XII, and XIV . These interactions are significant because carbonic anhydrases are involved in processes such as pH regulation and electrolyte secretion. The inhibition of these enzymes by this compound can lead to various physiological effects.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by inhibiting carbonic anhydrases, which are involved in cell signaling pathways and gene expression. This inhibition can affect cellular metabolism and other processes connected to pH regulation and biosynthetic pathways

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with carbonic anhydrases. Unlike some other inhibitors, it does not hydrolyze the lactam ring, maintaining its inhibitory activity through the intact bicyclic amino-quinolinone scaffold . This distinct mechanism of action makes it a valuable tool for studying enzyme inhibition and developing potential therapeutic agents.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound remains stable and retains its inhibitory activity without degradation of the lactam ring . Long-term effects on cellular function, observed in both in vitro and in vivo studies, indicate that the compound can sustain its biochemical interactions over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without significant adverse effects. At higher doses, there may be toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to carbonic anhydrase inhibition. It interacts with enzymes that catalyze the hydration of CO2 to bicarbonate and protons, affecting metabolic flux and metabolite levels . These interactions are crucial for understanding the compound’s role in physiological and pathological processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is directed by targeting signals and post-translational modifications. These mechanisms ensure that the compound reaches specific compartments or organelles where it can exert its inhibitory effects on carbonic anhydrases .

Chemical Reactions Analysis

Types of Reactions: 7-Amino-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Amino-3,4-dihydro-1H-quinolin-2-one has diverse applications in scientific research:

Properties

IUPAC Name

7-amino-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1,3,5H,2,4,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSQKSHQUEREEKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50409423
Record name 7-Amino-3,4-dihydro-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22246-07-7
Record name 7-Amino-3,4-dihydro-1H-quinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50409423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-amino-1,2,3,4-tetrahydroquinolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A suspension of Pd(OH)2/C (10%, 3.0 g) and (E)-ethyl 3-(2,4-dinitrophenyl)acrylate (12.0 g, 45.1 mmol) in MeOH (80 mL) was stirred at 25° C. under an atmosphere of H2 (45 psi) for 15 h. The mixture was filtered and the filtrate was concentrated in vacuo to give 3-(2,4-diamino-phenyl)-propionic acid ethyl ester (8.6 g, 98%), which was used directly in the next step without further purification. A solution of ethyl 3-(2,4-diaminophenyl)propanoate (8.6 g, 41.3 mmol) in EtOH (50 mL) was stirred at 85-100° C. for 48 h. The reaction mixture was cooled to ambient temperature and the solvent was removed in vacuo. EtOAc (10 mL) was added to the residue and the precipitate was collected by filtration to give 7-amino-3,4-dihydro-1H-quinolin-2-one (5.8 g, 87%). 1H NMR (DMSO-d6, 400 MHz): δ 9.83 (brs, 1H), 6.76 (d, J=7.6 Hz, 1H), 6.12 (m, 2H), 4.95 (brs, 2H), 2.65 (t, J=7.2 Hz, 2H), 2.36 (t, J=7.2 Hz, 2H).
Name
ethyl 3-(2,4-diaminophenyl)propanoate
Quantity
8.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Into a 100 mL 3-necked round bottom flask was placed a solution of ethyl 3-(2,4-dinitrophenyl)propanoate (1.5 g, 5.60 mmol) in methanol (20 mL). To the mixture was added Pd/C (0.5 g). Hydrogen gas was passed through. The resulting solution was allowed to react, with stirring, overnight while the temperature was maintained at 30° C. A filtration was performed. The filtrate was concentrated by evaporation under vacuum using a rotary evaporator. This resulted in 0.5 g (55%) of 7-amino-3,4-dihydroquinolin-2(1H)-one as a green-yellow solid.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Amino-3,4-dihydro-1H-quinolin-2-one
Reactant of Route 2
7-Amino-3,4-dihydro-1H-quinolin-2-one
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7-Amino-3,4-dihydro-1H-quinolin-2-one
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Reactant of Route 5
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Reactant of Route 6
7-Amino-3,4-dihydro-1H-quinolin-2-one
Customer
Q & A

Q1: How does 7-Amino-3,4-dihydro-1H-quinolin-2-one interact with α-carbonic anhydrases and what are the downstream effects?

A1: this compound acts as an inhibitor of specific human carbonic anhydrase (hCA) isoforms. [] Unlike coumarins, which exert their inhibitory effect after hydrolysis of their lactone ring, this compound inhibits CAs while maintaining its intact bicyclic amino-quinolinone structure. [] This suggests a distinct mechanism of inhibition compared to coumarins. The compound exhibits varying inhibitory potencies across different hCA isoforms. It shows weak inhibition of hCA I, III, IV, VA, VI, and XIII, with inhibition constants (KIs) ranging from 0.90 to 9.5 µM. [] Interestingly, it demonstrates more potent inhibition against hCA VII (KI = 480 nM) and transmembrane isoforms hCA IX, XII, and XIV (KIs ranging from 16.1 to 510 nM). [] This selective inhibition of specific CA isoforms could have implications for various physiological processes, as CA isoforms are involved in diverse functions such as pH regulation, ion transport, and biosynthetic reactions.

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